molecular formula C8H7N3S B1440235 2-(3-Pyridinyl)-1,3-thiazol-5-amine CAS No. 1159821-51-8

2-(3-Pyridinyl)-1,3-thiazol-5-amine

Cat. No. B1440235
CAS RN: 1159821-51-8
M. Wt: 177.23 g/mol
InChI Key: MUNKBMPBTNZCTE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions of “2-(3-Pyridinyl)-1,3-thiazol-5-amine” would depend on its exact structure. Pyridine derivatives are known to undergo reactions such as halogenation, nitration, sulfonation, and many others .

Scientific Research Applications

Chemical Synthesis

2-(3-Pyridinyl)-1,3-thiazol-5-amine and its derivatives are used in various chemical syntheses. For instance, Mariappan et al. (2016) demonstrated the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy, highlighting a metal-free approach with broad substrate scope and short reaction times (Mariappan et al., 2016). Similarly, Thomae et al. (2008) described the synthesis of substituted [1,3]thiazolo[4,5-b]pyridines and [1,3]thiazolo[4,5-d][1,2,3]triazines using 4-amino-5-cyano-1,3-thiazoles as starting materials (Thomae et al., 2008).

Molecular Structure Analysis

Bhatia et al. (2013) investigated the tautomerism and divalent N(I) character in N‐(pyridin‐2‐yl)thiazol‐2‐amine. They identified six isomeric structures for this class of compounds, offering insights into electron distribution, tautomeric preferences, and protonation energy (Bhatia et al., 2013).

Catalytic Applications

The compound is also used in catalytic processes. For example, Bangade et al. (2013) reported the DABCO catalyzed synthesis of fused imidazo-heterocycles in an aqueous medium, showcasing regioselectivity and mild reaction conditions (Bangade et al., 2013).

Medicinal Chemistry

In medicinal chemistry, 2-(3-Pyridinyl)-1,3-thiazol-5-amine derivatives have been studied for their biological activities. Rizk et al. (2020) synthesized new fused heterocyclic moieties as pyrazolo[3,4-d]thiazole derivatives, which were evaluated for antimicrobial potentialities, antioxidant activities, and anticancer activity. Molecular docking suggested that these compounds could act as cathepsin D inhibitors (Rizk et al., 2020).

Complexation Studies

Matczak-Jon et al. (2010) explored the complexation of Zn(II), Mg(II), and Ca(II) by (pyridin-2-yl)aminomethane-1,1-diphosphonic acids and related 1,3-(thiazol-2-yl) and 1,3-(benzothiazol-2-yl) derivatives. Their studies provided insights into the solution properties of these compounds and their behavior in forming protonated multinuclear complexes (Matczak-Jon et al., 2010).

Safety And Hazards

The safety and hazards associated with “2-(3-Pyridinyl)-1,3-thiazol-5-amine” would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for “2-(3-Pyridinyl)-1,3-thiazol-5-amine” could include further exploration of its synthesis, properties, and potential applications. For example, many pyridine and thiazole derivatives have shown promise as therapeutic agents .

properties

IUPAC Name

2-pyridin-3-yl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNKBMPBTNZCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305475
Record name 2-(3-Pyridinyl)-5-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Pyridinyl)-1,3-thiazol-5-amine

CAS RN

1159821-51-8
Record name 2-(3-Pyridinyl)-5-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159821-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Pyridinyl)-5-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a dry 500 ml round bottom flask equipped with magnetic stirrer, thermometer, bleach scrubber, and addition funnel was charged 27.6 g (179 mmoles) of aminoacetonitrile bisulfate, and 200 mLs of anhydrous methanol. The solution was cooled to ˜0° C. and 24.15 g (239 mmoles) of triethyl amine was added dropwise at a rate that maintained the temperature below 10° C. After 10 minutes, 20.2 g (119 mmoles) of methyl pyridine-3-carbodithioate was added dropwise in 50 mLs of anhydrous methanol. The reaction mixture was stirred at ambient temperature for 20 hours, after which, the solvent was removed under vacuum on a rotary evaporator. The residue was poured into 500 mLs of water and extracted with methylene chloride (4×100 mLs). The combined methylene chloride extracts were washed with 100 mLs of water, 100 mLs of saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum on a rotary evaporator. The crude product was suspended in 100 mLs of ethyl ether, and the resulting yellow solid was collected by vacuum filtration to afford 14.1 g (66%) of a pale yellow solid: 1H NMR (400 MHz, DMSO-d6) δ 8.97 (d, J=2.2 Hz, 1H), 8.53 (dd, J=4.8, 1.6 Hz, 1H), 8.12-8.03 (m, 1H), 7.45 (dd, J=7.9, 4.8 Hz, 1H), 6.99 (s, 1H), 6.28 (bs, 2H); 13C-NMR (101 MHz, CDCl3) δ 151.72, 148.55, 146.06, 145.40, 131.57, 130.18, 129.93, 122.20.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.15 g
Type
reactant
Reaction Step Two
Quantity
20.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Pyridinyl)-1,3-thiazol-5-amine
Reactant of Route 2
2-(3-Pyridinyl)-1,3-thiazol-5-amine
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2-(3-Pyridinyl)-1,3-thiazol-5-amine
Reactant of Route 4
2-(3-Pyridinyl)-1,3-thiazol-5-amine
Reactant of Route 5
2-(3-Pyridinyl)-1,3-thiazol-5-amine
Reactant of Route 6
2-(3-Pyridinyl)-1,3-thiazol-5-amine

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